1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene
Overview
Description
1-(2-Chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene is a useful research compound. Its molecular formula is C16H16Cl2S3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been studied in the context of synthesizing and characterizing various derivatives. For instance, sulfanilamide derivatives, including N-substituted ones, have been synthesized and characterized, employing techniques like IR, NMR, UV-Vis spectra, LCMS, HRMS, XRD, TG, and DSC. These studies have provided insights into their molecular conformation, hydrogen bond network properties, and thermal properties (Lahtinen et al., 2014).
Potential Antitumor Applications
Research into the antitumor potential of derivatives of this compound has been conducted. Substituted 2-aryl-5-phenyl-1,4-oxaselenines, derived from similar structures, have exhibited characteristics of potential antitumor agents (Amosova et al., 2014).
Advanced Materials Development
This compound has been implicated in the development of advanced materials. For example, transparent aromatic polyimides with high refractive indices and small birefringences were synthesized using derivatives, which are promising for applications requiring high-performance materials (Tapaswi et al., 2015).
Role in Organic Chemistry Reactions
The compound and its derivatives have been utilized in various organic chemistry reactions. For instance, they have been involved in cyclo- and Michael addition reactions, showcasing their utility in complex organic synthesis processes (Schotes & Mezzetti, 2011).
Antimicrobial Studies
Some studies have explored the antimicrobial properties of related compounds. For example, sulfanilamide derivatives were screened for antibacterial and antifungal activities against various strains, contributing to the understanding of their potential in antimicrobial applications (Lahtinen et al., 2014).
Properties
IUPAC Name |
1-(2-chloroethylsulfanyl)-4-[4-(2-chloroethylsulfanyl)phenyl]sulfanylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2S3/c17-9-11-19-13-1-5-15(6-2-13)21-16-7-3-14(4-8-16)20-12-10-18/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPFKDUZHGXEES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCl)SC2=CC=C(C=C2)SCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389049 | |
Record name | GNF-Pf-2972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152419-82-4 | |
Record name | GNF-Pf-2972 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00389049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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